
5-Amino-2-bromo-4-iodophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-2-bromo-4-iodophenol: is an organic compound that belongs to the class of halogenated phenols It is characterized by the presence of amino, bromo, and iodo substituents on a phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-bromo-4-iodophenol typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of phenol derivatives followed by amination. For instance, a phenol derivative can be brominated and iodinated under controlled conditions to introduce the bromo and iodo substituents. Subsequent amination can be achieved using ammonia or amine derivatives under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
5-Amino-2-bromo-4-iodophenol can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromo and iodo) can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The phenol group can be oxidized to quinones, and the amino group can undergo reduction to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced by other organic groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenols, while coupling reactions can produce biaryl compounds.
科学的研究の応用
5-Amino-2-bromo-4-iodophenol has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly as intermediates in the synthesis of drugs with potential therapeutic effects.
Material Science: It can be used in the preparation of advanced materials, including polymers and nanomaterials, due to its unique halogenated structure.
Biological Studies: The compound can be used in biochemical assays and studies to investigate its effects on biological systems.
作用機序
The mechanism of action of 5-Amino-2-bromo-4-iodophenol depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In medicinal chemistry, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors, potentially affecting biochemical pathways.
類似化合物との比較
Similar Compounds
- 2-Amino-4-bromophenol
- 2-Amino-4-iodophenol
- 5-Amino-2-chloro-4-iodophenol
Comparison
Compared to similar compounds, 5-Amino-2-bromo-4-iodophenol is unique due to the presence of both bromo and iodo substituents, which can impart distinct reactivity and properties. For instance, the combination of these halogens can influence the compound’s electronic properties, making it more suitable for specific applications in organic synthesis and material science.
特性
分子式 |
C6H5BrINO |
|---|---|
分子量 |
313.92 g/mol |
IUPAC名 |
5-amino-2-bromo-4-iodophenol |
InChI |
InChI=1S/C6H5BrINO/c7-3-1-4(8)5(9)2-6(3)10/h1-2,10H,9H2 |
InChIキー |
WRFBBUKBVIPZEK-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1O)Br)I)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




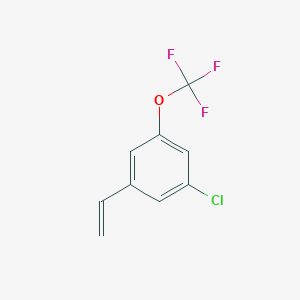

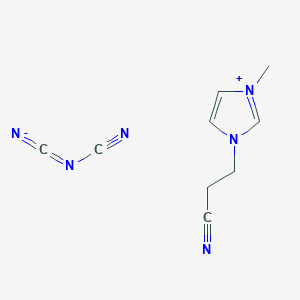
![(NE)-N-[(4S)-4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]-2-methylpropane-2-sulfinamide](/img/structure/B12843245.png)

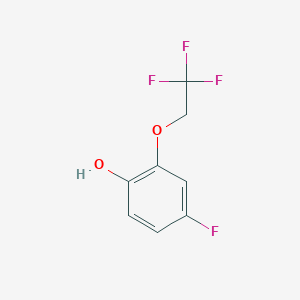
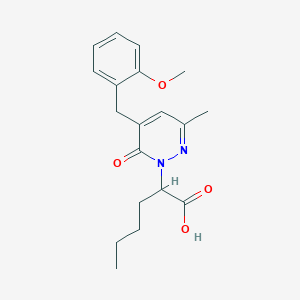

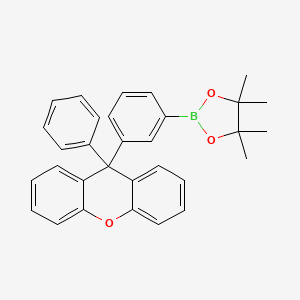
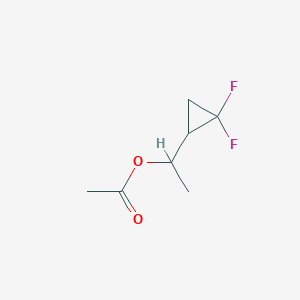
![(8S,11R,13S,14S,17R)-17-Acetyl-13-methyl-3-oxo-11-(4-(2,2,2-trifluoroacetamido)phenyl)-2,3,6,7,8,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate](/img/structure/B12843277.png)
![5,6-Diamino-2-(chloromethyl)-8-piperidin-1-yl-1,2-dihydrofuro[2,3-c]-2,7-naphthyridine-9-carbonitrile](/img/structure/B12843278.png)
